2-(2-Methylpropyl)benzaldehyde
Overview
Description
2-(2-Methylpropyl)benzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methylpropyl group. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylpropyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of an electrophilic carbocation, which then attacks the benzene ring to form the desired product.
Another method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and allows for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(2-Methylpropyl)benzoic acid.
Reduction: 2-(2-Methylpropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylpropyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
2-(2-Methylpropyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
Benzaldehyde: The parent compound with a simpler structure and different reactivity.
2-Methylbenzaldehyde: A similar compound with a methyl group instead of a 2-methylpropyl group.
4-Methylbenzaldehyde: Another derivative with a methyl group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other benzaldehyde derivatives .
Properties
IUPAC Name |
2-(2-methylpropyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,8-9H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESCNKPSEKLCQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268267-77-1 | |
Record name | 2-(2-methylpropyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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